2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Overview
Description
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H15N3O It is a derivative of indazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that this compound might interact with its targets (such as the aforementioned kinases) and induce changes in their activity . This could potentially lead to alterations in cellular processes controlled by these kinases .
Biochemical Pathways
Given the potential targets of this compound, it might influence pathways related to cell cycle regulation and cell volume control . The downstream effects of these alterations could include changes in cell proliferation and cell size .
Result of Action
Based on the potential targets and pathways this compound might affect, it could potentially influence cell proliferation and cell size .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,5,6,7-tetrahydro-1H-indazole and ethylene oxide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures to ensure the formation of the desired product. The reaction may involve the use of catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various indazole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interactions of indazole derivatives with biological targets.
Medicine: It has potential medicinal applications, including the development of new drugs with antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Aminoindazole
1H-Indazole
2-Amino-1H-indazole
3-Amino-1H-indazole
Properties
IUPAC Name |
2-(4-amino-4,5,6,7-tetrahydroindazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-2-1-3-9-7(8)6-11-12(9)4-5-13/h6,8,13H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVNRIFWSZMKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114824-03-1 | |
Record name | 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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